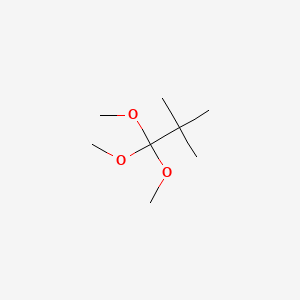
1,1,1-Trimethoxy-2,2-dimethylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trimethoxy-2,2-dimethylpropane is an organic compound with the molecular formula C8H18O3. It is a derivative of neopentane, where three hydrogen atoms are replaced by methoxy groups. This compound is known for its unique structure and reactivity, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1-Trimethoxy-2,2-dimethylpropane can be synthesized through the reaction of neopentyl alcohol with methanol in the presence of an acid catalyst such as camphor-10-sulfonic acid. The reaction is typically carried out in dimethyl sulfoxide at 60°C for 15 hours .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trimethoxy-2,2-dimethylpropane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form neopentyl alcohol and methanol.
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water and acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or amines.
Major Products
Hydrolysis: Neopentyl alcohol and methanol.
Oxidation: Carbonyl compounds.
Substitution: Various substituted neopentane derivatives.
Applications De Recherche Scientifique
1,1,1-Trimethoxy-2,2-dimethylpropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1,1-Trimethoxy-2,2-dimethylpropane involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The compound’s reactivity also allows it to undergo transformations that can modulate its activity and effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Neopentane: The parent compound with a similar structure but without methoxy groups.
1,1,1-Trimethoxy-2-methylpropane: A related compound with one less methyl group.
Uniqueness
1,1,1-Trimethoxy-2,2-dimethylpropane is unique due to its three methoxy groups, which impart distinct chemical and physical properties. These groups enhance its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
97419-16-4 |
|---|---|
Formule moléculaire |
C8H18O3 |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
1,1,1-trimethoxy-2,2-dimethylpropane |
InChI |
InChI=1S/C8H18O3/c1-7(2,3)8(9-4,10-5)11-6/h1-6H3 |
Clé InChI |
BUBRHNQMQUMNFX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



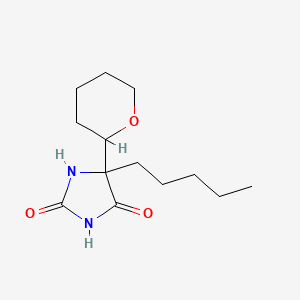
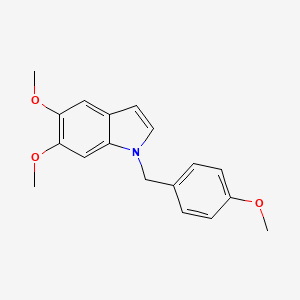
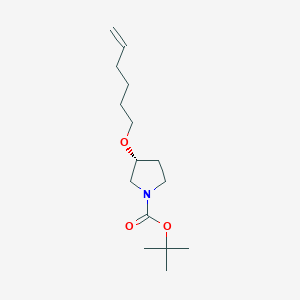
![6,8-Dichloroimidazo[1,5-a]pyrazine](/img/structure/B12946461.png)
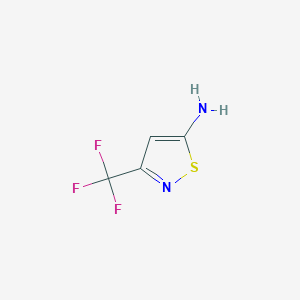
![tert-Butyl (3aS,7aS)-5-methyl-6-oxooctahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12946474.png)

![7-Benzyl-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B12946496.png)
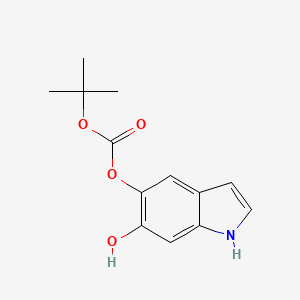
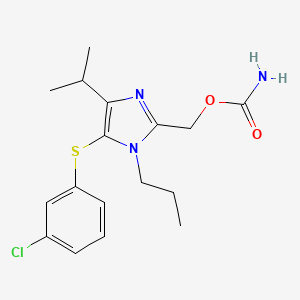


![Tert-butyl 4-[2-(6-amino-8-bromo-purin-9-yl)ethyl]piperidine-1-carboxylate](/img/structure/B12946522.png)
